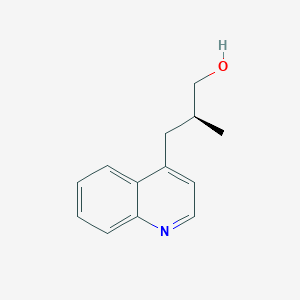

(2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol

Description

Overview of (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol in Chemical Research

This compound is a chiral quinoline derivative characterized by a propanol chain substituted with a methyl group at the second carbon and a quinoline ring at the third position. Its molecular structure combines the aromatic heterocyclic framework of quinoline with a hydroxyl-containing aliphatic chain, enabling unique physicochemical properties and reactivity. The compound’s stereochemistry at the second carbon (S-configuration) plays a critical role in its interactions with biological targets, making it a subject of interest in asymmetric synthesis and medicinal chemistry.

The synthesis of this compound typically involves cyclization reactions starting from aniline derivatives and propanal precursors. For example, poly(phosphoric acid)-assisted Friedländer quinoline synthesis has been employed to generate structurally related quinoline derivatives under solvent-free conditions. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for confirming its structure, with distinct signals corresponding to the methyl, hydroxyl, and aromatic protons.

Table 1: Key Physicochemical Properties of this compound

Significance of Quinoline Derivatives in Medicinal and Organic Chemistry

Quinoline derivatives are pivotal in drug discovery due to their broad-spectrum biological activities, including antimalarial, antibacterial, and anticancer effects. The quinoline scaffold’s planar aromatic system facilitates π-π stacking interactions with biological targets, while substituents like hydroxyl or amino groups enhance solubility and binding affinity. For instance, 2-amino-3-(quinolin-4-yl)propan-1-ol and its nitro-substituted analogs exhibit modified electronic profiles that influence their pharmacological behavior.

In organic synthesis, quinoline derivatives serve as intermediates for constructing complex heterocycles. Multicomponent reactions (MCRs) have emerged as efficient strategies for synthesizing functionalized quinolines, enabling the incorporation of diverse substituents in a single step. Recent advancements in MCRs highlight the role of catalysts like poly(phosphoric acid) in improving reaction yields and selectivity.

Table 2: Biological Activities of Selected Quinoline Derivatives

Objectives and Scope of the Research

The primary objectives of research on this compound include:

- Elucidating Synthetic Pathways : Optimizing stereoselective synthesis to enhance enantiomeric purity, leveraging catalysts and solvent-free conditions.

- Exploring Applications : Investigating its potential as a chiral ligand in asymmetric catalysis or as a building block for pharmacologically active compounds.

- Advancing Mechanistic Understanding : Studying its interactions with biological targets, such as enzymes or receptors, to inform drug design.

This research aims to address gaps in the scalable production of enantiomerically pure quinoline derivatives and their integration into functional materials or therapeutic agents. By correlating structural modifications with biological activity, the study seeks to expand the utility of quinoline-based compounds in both chemistry and medicine.

Properties

IUPAC Name |

(2S)-2-methyl-3-quinolin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(9-15)8-11-6-7-14-13-5-3-2-4-12(11)13/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDOPFWYPIIYFP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC2=CC=CC=C12)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=NC2=CC=CC=C12)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be derived from aniline and glycerol through a Skraup synthesis.

Formation of the Propanol Chain: The propanol chain is introduced via a Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a quinoline derivative.

Hydroxylation: The final step involves the hydroxylation of the propanol chain, which can be achieved using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol can undergo oxidation reactions to form quinoline ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form quinoline alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the quinoline ring, where halogenation or nitration can introduce new functional groups. Reagents such as bromine or nitric acid are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products:

Oxidation: Quinoline ketones or aldehydes.

Reduction: Quinoline alcohols or amines.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to natural ligands makes it a valuable tool in understanding receptor-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based products. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The compound is compared below with three structurally related molecules (Table 1):

Table 1: Structural and Pharmacological Comparison

- Quinoline vs. Indole Derivatives: The quinoline core in this compound confers higher lipophilicity (calculated logP ~3.2) compared to indole derivatives (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility . Indole-based compounds, such as those in , exhibit stronger α1-adrenoceptor binding due to electron-donating methoxy groups, which optimize π-π stacking with receptor sites .

- Stereochemical Impact: The (2S) configuration of the target compound may favor β1-adrenoceptor interactions, analogous to the (2R,3S)-benzofuran derivative in , which showed improved metabolic stability and blood-brain barrier (BBB) penetration due to optimized stereochemistry .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and ADME Profiles

In contrast, the benzofuran derivative’s fluorine and morpholine substituents enhance solubility and reduce CYP-mediated metabolism, leading to a longer half-life .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves coupling quinoline derivatives with propanol intermediates. For example, quinolin-4-yl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. Confirmation of stereochemical purity requires chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : Resolves absolute configuration and conformational details (e.g., torsion angles in the quinoline-propanol linkage) .

Q. What are the key considerations for designing pharmacological studies involving this compound?

- Methodological Answer : Prioritize assays that evaluate target binding (e.g., receptor affinity via radioligand displacement) and functional activity (e.g., enzyme inhibition). Use in vitro models (cell lines expressing relevant targets) before advancing to in vivo studies. Ensure solubility optimization (e.g., DMSO/PBS mixtures) and stability testing under physiological conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic yield of this compound?

- Methodological Answer : Tools like Discovery Studio or Gaussian can simulate reaction pathways to identify energy barriers and transition states. For example, DFT calculations can predict regioselectivity in quinoline functionalization. Molecular docking may guide catalyst design for asymmetric synthesis. Experimental validation via small-scale trials is essential to confirm computational predictions .

Q. How can researchers resolve contradictions between NMR and X-ray data regarding conformational flexibility?

- Methodological Answer : NMR in solution may reveal dynamic equilibria (e.g., rotamers), while X-ray data capture static solid-state conformations. Use variable-temperature NMR to study energy barriers between conformers. Compare with computational models (MD simulations) to reconcile discrepancies. Crystallize under multiple conditions to assess packing effects .

Q. What strategies mitigate degradation of this compound during storage or experimental protocols?

- Methodological Answer :

- Storage : Store at -20°C under inert atmosphere (argon) to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if metal-catalyzed degradation is suspected.

- Real-Time Stability Monitoring : Use HPLC-MS to track degradation products over time. Adjust solvent systems (e.g., replace protic solvents) if hydrolysis is observed .

Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., boronic esters) to guide cross-coupling reactions.

- Protecting Groups : Shield reactive sites (e.g., hydroxyl or amino groups) during harsh reaction conditions.

- Catalytic Systems : Use Pd/Cu bimetallic catalysts for C-H activation at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.